5-(methylamino)pyridine-2-carboxamide
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Overview
Description
5-(Methylamino)pyridine-2-carboxamide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylamino)pyridine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(Methylamino)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(methylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Aminopyridine-2-carboxamide
- 2-(Methylamino)pyridine
- N-methyl-5-(methylamino)pyridine-2-carboxamide
Uniqueness
5-(Methylamino)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a range of reactions and applications, making it a valuable subject of study for researchers.
Properties
CAS No. |
1566481-31-9 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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